molecular formula C11H10Cl2N2OS B2722240 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide CAS No. 2411266-06-1

2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide

Cat. No. B2722240
CAS RN: 2411266-06-1
M. Wt: 289.17
InChI Key: HAKFDKORFQXFJT-UHFFFAOYSA-N
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Description

“2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” is a compound that is part of the benzothiazole family . Benzothiazole derivatives have been found to have significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” includes a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Mechanism of Action

While the exact mechanism of action of “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide” is not specified, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Future Directions

Benzothiazole derivatives, including “2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide”, have shown promise in the field of medicinal chemistry due to their significant anti-tubercular activity. Future research could focus on further exploring the potential of these compounds in treating tuberculosis and other diseases .

properties

IUPAC Name

2-chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c1-6(12)11(16)14-5-9-8-4-7(13)2-3-10(8)17-15-9/h2-4,6H,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKFDKORFQXFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NSC2=C1C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide

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